2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that features a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the Morpholino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: This compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are structurally similar.
Uniqueness
What sets 2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is the combination of the thiazole and triazole rings with the morpholino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₄OS
- Molecular Weight : 341.43 g/mol
Synthesis
The synthesis of this compound involves several steps including the reaction of thiazole derivatives with morpholine and phenylmethyl groups. The synthetic pathway has been optimized to yield high purity and yield rates (typically above 80%) through methods such as refluxing in suitable solvents and subsequent purification techniques .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoles and triazoles exhibit potent antimicrobial properties. Specifically, compounds related to this compound have shown:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Antifungal Activity : Demonstrated significant efficacy against various fungal strains including Candida albicans and Aspergillus niger .
Antitumor Activity
The compound has also been evaluated for its potential as an anticancer agent. In vitro studies using human cancer cell lines have reported:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 5 to 10 µM against colon cancer (HCT116) cells, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The proposed mechanism of action for the anticancer activity includes the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with tyrosine kinases such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
In a controlled study published in MDPI, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives including our compound. They tested these compounds against a panel of bacterial and fungal pathogens. The results indicated that the compound had superior activity against Escherichia coli and Candida glabrata, suggesting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Properties
A separate investigation focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The study found that compounds similar to this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment resulted in a reduction of tumor volume by over 50% compared to control groups .
Properties
IUPAC Name |
2-ethyl-5-[morpholin-4-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-13-18-17-21(19-13)16(22)15(24-17)14(12-6-4-3-5-7-12)20-8-10-23-11-9-20/h3-7,14,22H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMMEUHDFIYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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